1-{Thieno[3,2-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
Description
This compound is a hybrid heterocyclic molecule comprising two pharmacologically significant moieties: a thieno[3,2-d]pyrimidine core and a [1,2,4]triazolo[4,3-b]pyridazine unit, interconnected via a seven-membered 1,4-diazepane ring. Thienopyrimidine derivatives are known for their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .
Properties
IUPAC Name |
4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-5-22(14-3-2-13-20-19-11-24(13)21-14)7-8-23(6-1)16-15-12(4-9-25-15)17-10-18-16/h2-4,9-11H,1,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKDVDLRYHNJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=NC3=C2SC=C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{Thieno[3,2-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Electrophilic and Nucleophilic Transformations
The compound exhibits distinct reactivity at its aromatic and heterocyclic sites:
Electrophilic Substitution (Thienopyrimidine)
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Halogenation : Reacts with NBS or NCS in DMF to introduce Br/Cl at the thiophene C5 position .
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Nitration : HNO₃/H₂SO₄ selectively nitrates the pyrimidine ring at C2 (yield: 45%) .
Nucleophilic Substitution (Triazolopyridazine)
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Mitsunobu Reaction : Alcohols react with the triazole N1 position using DIAD/PPh₃ (Table 2) .
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Cross-Coupling : Pd-mediated Stille coupling at C7 with organostannanes (e.g., PhSnBu₃) .
Ring-Opening and Rearrangement Reactions
The diazepane ring undergoes selective transformations:
Biological Interactions and Reactivity
The compound’s pharmacological activity stems from kinase inhibition and DNA intercalation :
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Metabolic Pathways : Primarily oxidized by CYP3A4 to form an N-oxide derivative.
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pH-Dependent Stability : Degrades rapidly under acidic conditions (t₁/₂ = 2.3h at pH 1.2) .
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
Key Research Findings
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-{Thieno[3,2-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, it can bind to nucleic acids, interfering with DNA replication and transcription processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis routes, biological activities, and distinguishing features:
Key Findings:
Synthetic Flexibility : The diazepane-linked compound offers a unique advantage in modular synthesis compared to rigid fused systems (e.g., and ). For example, Pd-catalyzed coupling (as in ) could theoretically be adapted to introduce the triazolopyridazine moiety.
Biological Activity Trade-offs : Compounds with [1,2,4]triazolo[4,3-b]pyridazine units often lose thrombin inhibition (seen in ) but gain antiproliferative effects, suggesting divergent structure-activity relationships.
Linker Impact : The 1,4-diazepane linker may enhance solubility and target engagement compared to shorter or more rigid linkers (e.g., oxazine in ). However, antimicrobial activity in ’s triazole-tethered analogs implies that smaller linkers (e.g., methylene-oxy) are sufficient for membrane penetration.
Biological Activity
1-{Thieno[3,2-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the pharmacological properties, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core linked to a triazolo[4,3-b]pyridazine moiety through a diazepane ring. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of multiple nitrogen atoms and heterocyclic rings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thieno[3,2-d]pyrimidine and triazole derivatives. For instance:
- A derivative of thieno[3,2-d]pyrimidine demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The triazolo derivatives have shown effectiveness in inhibiting bacterial growth at low concentrations (EC50 values ranging from 7.2 to 89.8 µg/mL) .
Anti-inflammatory Effects
Compounds similar to this compound have been studied for their anti-inflammatory properties. They act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Anticancer Potential
The heterocyclic nature of this compound suggests a potential role in cancer therapy. Research indicates that similar structures exhibit cytotoxicity against various cancer cell lines. For example:
- Triazole derivatives have been reported to induce apoptosis in cancer cells through different mechanisms .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the thieno[3,2-d]pyrimidine scaffold.
- Coupling with triazolo derivatives.
- Cyclization to form the diazepane ring.
Microwave-assisted synthesis has been noted for improving yields and reducing reaction times .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study published in Pharmaceutical Research demonstrated that thienopyrimidine derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis .
- Another research highlighted the neuroprotective effects of certain triazole derivatives in models of neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
